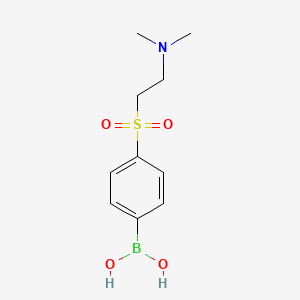![molecular formula C14H22N4O B11857700 2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11857700.png)
2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-amino-N-cyclopropyl-3-méthyl-N-[(1S)-1-pyrazin-2-yléthyl]butanamide est un composé synthétique qui a suscité un intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés structurales uniques. Le composé présente un groupe cyclopropyle, connu pour sa rigidité et sa tension, contribuant au comportement chimique distinct du composé.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-amino-N-cyclopropyl-3-méthyl-N-[(1S)-1-pyrazin-2-yléthyl]butanamide implique généralement plusieurs étapes, commençant par la préparation des intermédiaires cyclopropyle et pyrazinyle. Les conditions réactionnelles nécessitent souvent l'utilisation de bases fortes et de températures contrôlées pour assurer la formation du produit souhaité. Des détails spécifiques sur les voies de synthèse et les conditions réactionnelles peuvent être trouvés dans la littérature chimique spécialisée .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des techniques de synthèse à grande échelle, y compris des réacteurs à écoulement continu et des systèmes de synthèse automatisés. Ces méthodes visent à optimiser le rendement et la pureté tout en minimisant les coûts de production et l'impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-amino-N-cyclopropyl-3-méthyl-N-[(1S)-1-pyrazin-2-yléthyl]butanamide peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en utilisant des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction: Les réactions de réduction peuvent être effectuées en utilisant des agents tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution: Le composé peut participer à des réactions de substitution nucléophile, où le groupe amino peut être remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courantes
Oxydation: Permanganate de potassium en milieu acide.
Réduction: Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution: Nucléophiles tels que les halogénures ou les alcoolates dans des solvants aprotiques polaires.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des amines ou des alcools.
Applications de recherche scientifique
Chimie: Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie: Investigé pour son activité biologique potentielle, y compris l'inhibition enzymatique et la liaison aux récepteurs.
Médecine: Exploré pour son potentiel thérapeutique dans le traitement de certaines maladies.
Industrie: Utilisé dans le développement de nouveaux matériaux et procédés chimiques
Mécanisme d'action
Le mécanisme d'action du 2-amino-N-cyclopropyl-3-méthyl-N-[(1S)-1-pyrazin-2-yléthyl]butanamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe cyclopropyle peut jouer un rôle crucial dans la liaison à ces cibles, influençant l'activité globale du composé. Des études détaillées sur les voies moléculaires impliquées peuvent fournir des informations sur ses effets .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may play a crucial role in binding to these targets, influencing the compound’s overall activity. Detailed studies on the molecular pathways involved can provide insights into its effects .
Comparaison Avec Des Composés Similaires
Composés similaires
2-amino-N-cyclopropyl-3-méthyl-N-(4-méthylsulfanyl-benzyl)-butanamide: Partage une structure de base similaire mais avec des substituants différents.
2-amino-N-cyclopropyl-N-(1-méthyl-pyrrolidin-3-yl)-acétamide: Un autre composé apparenté avec des variations dans les chaînes latérales.
Unicité
Le 2-amino-N-cyclopropyl-3-méthyl-N-[(1S)-1-pyrazin-2-yléthyl]butanamide se démarque en raison de sa combinaison spécifique de groupes fonctionnels, qui peut conférer des propriétés chimiques et biologiques uniques
Propriétés
Formule moléculaire |
C14H22N4O |
|---|---|
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide |
InChI |
InChI=1S/C14H22N4O/c1-9(2)13(15)14(19)18(11-4-5-11)10(3)12-8-16-6-7-17-12/h6-11,13H,4-5,15H2,1-3H3/t10-,13?/m0/s1 |
Clé InChI |
GBZLLEWBFWMHGJ-NKUHCKNESA-N |
SMILES isomérique |
C[C@@H](C1=NC=CN=C1)N(C2CC2)C(=O)C(C(C)C)N |
SMILES canonique |
CC(C)C(C(=O)N(C1CC1)C(C)C2=NC=CN=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11857630.png)
![3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine](/img/structure/B11857634.png)



![6-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11857645.png)
![tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11857651.png)


![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde](/img/structure/B11857682.png)



